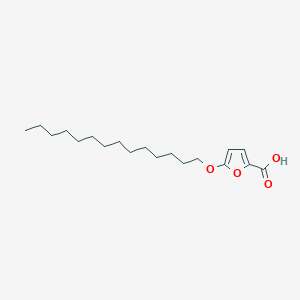

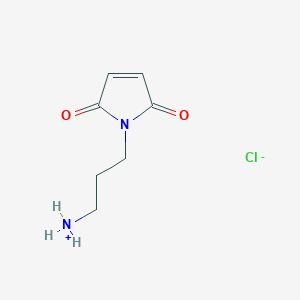

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- 3,5-Disubstituted-2-(2-pyridyl)pyrroles, related to the compound , can be synthesized through the condensation of 2-(aminomethyl)pyridine and 1,3-diones. The reaction involves the intermediacy of a (2-pyridyl)methylimine, with a marked dependence on the presence of additional aminomethylpyridine for the regioselectivity of unsymmetrical diones (Klappa, McNeill & Rich, 2002).

Molecular Structure Analysis

- In a study focusing on pyrrolidine-2,4-diones, a related structure, acylation at C-3 was achieved using acid chlorides of various acids in the presence of Lewis acids. The molecular structure of one of these compounds was determined using X-ray crystallography (Jones et al., 1990).

Chemical Reactions and Properties

- A study on isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, closely related to the compound of interest, revealed that reactions with thiourea lead to the formation of novel compounds. This process involved the cleavage and subsequent closure of the pyrrole ring, indicating complex chemical reactivity (Dmitriev et al., 2011).

Physical Properties Analysis

- The synthesis of polymers containing a related structure, the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, revealed that these polymers are soluble in common organic solvents and exhibit strong fluorescence. This study highlights the physical properties of materials derived from related pyrrolopyrrole diones (Zhang & Tieke, 2008).

Chemical Properties Analysis

- Research on Lewis acid-promoted reactions involving primary amine, 2-butynedioate, and propargylic alcohol resulted in the efficient construction of 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones. These findings provide insights into the chemical properties and reactivity of compounds structurally related to 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (Yin et al., 2013).

Scientific Research Applications

-

Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

- This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

- It can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to get 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .

- It can also react with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to obtain 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] .

-

Nanoengineering with RAFT Polymers

- Reversible addition–fragmentation chain-transfer (RAFT) polymerization is a powerful tool for the precise formation of macromolecular building blocks that can be used for the construction of well-defined nanocomposites .

- When combining RAFT polymers with uniform inorganic/metallic nanoparticles, a vast variety of complex nanocomposites become available that may find applications especially in the field of life sciences, e.g., bio-imaging, drug delivery or cancer-therapy, but also in areas such as energy conversion or catalysis .

- The methodology of synthesizing RAFT polymer with the aim of surface functionalization and the design options for anchoring RAFT polymer on surfaces are covered .

-

Synthesis of Other Chemicals

- “1-(3-Aminopropyl)pyrrolidine” can be used to synthesize other chemicals .

- For example, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to get 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .

- It can also react with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to obtain 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] .

-

Surface Functionalization

- The methodology of synthesizing RAFT polymer with the aim of surface functionalization and the design options for anchoring RAFT polymer on surfaces are covered .

- A series of core–shell nanostructures with the focus on novel functionalities brought by RAFT polymer brushes will be reviewed with focus on the detailed macromolecular design for each specific application’s scenario .

-

Design of Polymer/Inorganic Nanohybrids

- This review describes recent advances in this vivid field and concentrates on innovations in the fabrication method and design strategies for polymer/inorganic nanohybrids .

- Examples of ordered nano-assemblies using RAFT polymer linkers will be reviewed in order to demonstrate the advantages of RAFT polymer for introducing different morphologies, interactions and chirality to the final functional nanostructures .

Safety And Hazards

Future Directions

Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

properties

IUPAC Name |

1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVOTZVQRDVUOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

CAS RN |

1257852-74-6 |

Source

|

| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)